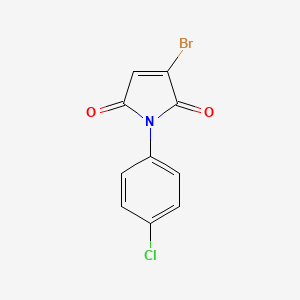

3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione

Description

Properties

IUPAC Name |

3-bromo-1-(4-chlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2/c11-8-5-9(14)13(10(8)15)7-3-1-6(12)2-4-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQRYUDUIZCXJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=C(C2=O)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione typically involves the bromination of 1-(4-chlorophenyl)pyrrole-2,5-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrole ring or the substituents.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrole derivative.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione has shown significant promise as a pharmacophore in drug design. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing anti-inflammatory and anticancer agents. Research indicates that derivatives of this compound exhibit potent antiproliferative effects against several cancer cell lines, including liver (HepG-2) and breast (MCF-7) cancers.

Case Study: Antiproliferative Activity

A study demonstrated that the compound exhibited strong antiproliferative effects with IC50 values of approximately 0.05 µM against HepG-2 cells and 0.03 µM against MCF-7 cells, indicating superior efficacy compared to standard treatments like doxorubicin .

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| This compound | HepG-2 | 0.05 |

| This compound | MCF-7 | 0.03 |

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves interaction with growth factor receptors such as EGFR and VEGFR2. Molecular docking studies have indicated that it forms stable complexes with ATP-binding domains of these receptors, suggesting its potential as a targeted therapeutic agent .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been found to modulate pro-inflammatory cytokine production and inhibit lymphocyte proliferation in vitro. This dual action makes it a valuable candidate for therapeutic applications targeting both cancer and inflammatory diseases.

Materials Science

Synthesis of Organic Semiconductors

The compound is utilized in the synthesis of conjugated polymers and organic semiconductors. These materials are essential for developing electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The unique electronic properties imparted by the bromine and chlorophenyl substituents enhance the performance of these materials.

Biological Studies

This compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways. Its ability to interact with various enzymes allows researchers to elucidate complex biochemical mechanisms, contributing to our understanding of cellular processes.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves the bromination of 1-(4-chlorophenyl)pyrrole-2,5-dione using bromine or N-bromosuccinimide in suitable solvents like dichloromethane. The reaction conditions require controlled temperatures for selective bromination at the pyrrole ring.

Reaction Types

The compound undergoes various chemical reactions, including:

- Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.

- Oxidation and Reduction: It can participate in oxidation and reduction reactions.

- Coupling Reactions: Coupling with other aromatic compounds can be facilitated by catalysts like palladium.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorophenyl groups contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

3,4-Diarylpyrrole-2,5-diones (Marine Drugs, 2014)

Compounds such as 3-(4-bromophenyl)-4-(benzoloxy)pyrrole-2,5-dione (compound 6) and derivatives with piperazine substituents (Figure 1 in ) share the pyrrole-2,5-dione core but differ in substitution patterns. Key comparisons:

- Synthetic Accessibility : The pyrrole-2,5-dione scaffold simplifies synthesis compared to permethyl ningalin B, with improved stability under physiological conditions .

- Biological Activity : Derivatives with benzoloxy groups (e.g., compound 6) exhibit potent P-gp inhibition (MDR reversal activity >10-fold at 1 μM), while 3-bromo-1-(4-chlorophenyl) derivatives may lack the electron-withdrawing groups required for optimal P-gp binding .

Fluoroimide (3,4-Dichloro-1-(4-fluorophenyl)pyrrole-2,5-dione)

This fungicidal agent () replaces bromine and chlorophenyl with chlorine and fluorophenyl groups.

- Substituent Effects : The 4-fluorophenyl group enhances lipophilicity (logP ~2.8), while chlorine at the 3/4-positions increases electrophilicity, favoring antifungal activity over cytotoxicity .

Halogenated Heterocycles with Similar Pharmacophores

3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-4,5-dihydropyrazole-1-carbothioamide (Molecules, 2013)

This pyrazoline derivative () shares a bromophenyl group but incorporates a thioamide and indole moiety.

- Spectroscopic Differences : The pyrazoline core shows distinct ^1^H-NMR signals (e.g., δ 3.86–3.89 for pyrazoline protons) compared to pyrrole-2,5-diones, which typically lack proton signals in the aromatic region due to symmetry .

- Biological Profile : Pyrazolines with bromophenyl groups exhibit antimicrobial activity (MIC ~5–10 μg/mL), whereas pyrrole-2,5-diones are more associated with kinase or transporter inhibition .

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-dihydro-pyrazol-3-one (European Patent, 2021)

This pyrazolone derivative (Example 5.17, ) shares bromine and chlorophenyl groups but has a saturated pyrazole ring.

- Molecular Weight : The compound’s m/z 301–305 ([M+H]⁺) is lower than typical pyrrole-2,5-diones (e.g., compound 6 in : m/z ~450), suggesting reduced steric hindrance .

- Synthetic Route : Synthesized via Procedure A3 (microwave-assisted cyclization), contrasting with pyrrole-2,5-diones’ reliance on Michael addition or cyclocondensation .

Pharmacologically Active Pyrrole-2,5-diones

PKC Inhibitors (Patent, 2009)

Compounds like 3-(1H-indol-3-yl)-4-[2-(4-methyl-piperazin-1-yl)-quinazolin-4-yl]-pyrrole-2,5-dione () demonstrate how bulky substituents (indole, quinazoline) enhance PKC isoform selectivity.

- Key Differences : The absence of halogen atoms in these analogs reduces electrophilicity, favoring hydrogen bonding with kinase active sites over covalent binding .

Data Table: Comparative Analysis of Selected Compounds

Research Findings and Implications

- Substituent Positioning: Bromine at the 3-position (vs.

- Biological Specificity : Chlorophenyl groups improve membrane permeability, but their para-substitution may reduce steric clashes in P-gp binding compared to ortho-substituted analogs .

- Synthetic Challenges : Brominated pyrrole-2,5-diones require controlled conditions to avoid debromination, unlike fluorine-containing analogs .

Biological Activity

3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological activity, mechanism of action, and relevant case studies associated with this compound.

This compound is characterized by its pyrrole core with bromine and chlorophenyl substituents. The presence of these halogen atoms enhances its reactivity and biological efficacy.

Anticancer Properties

Research has indicated that derivatives of pyrrole-2,5-dione exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit the growth of colon cancer cells (HCT-116, SW-620) with GI50 values in the nanomolar range (approximately 1.0–1.6 × 10^-8 M) . This suggests that the compound may act as a potential inhibitor of growth factor receptors such as EGFR and VEGFR2, which are critical in cancer progression.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. It may inhibit enzyme activity through covalent bonding at active sites or by competing with natural substrates . Additionally, the compound has been utilized as a probe in biochemical assays to elucidate enzyme interactions and cellular pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that it can modulate pro-inflammatory cytokine production and inhibit lymphocyte proliferation in vitro . This dual action could make it a valuable candidate for developing therapies targeting both cancer and inflammatory diseases.

Study 1: Antiproliferative Activity

A study focusing on pyrrole derivatives demonstrated that this compound derivatives exhibited strong antiproliferative effects against human liver cancer (HepG-2) and breast cancer (MCF-7) cell lines. The compounds were more effective than standard treatments like doxorubicin .

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| This compound | HepG-2 | 0.05 |

| This compound | MCF-7 | 0.03 |

Study 2: Mechanistic Insights

Research using molecular docking techniques revealed that the compound can form stable complexes with ATP-binding domains of growth factor receptors, indicating its potential as a targeted therapeutic agent . The binding affinity was significantly higher compared to other known inhibitors.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione, and how can regioselectivity be controlled?

Methodological Answer: The synthesis typically involves bromination of a pre-formed pyrrole-2,5-dione scaffold. A regioselective approach can be achieved using halogen-directed coupling reactions. For example:

- Step 1: Start with 1-(4-chlorophenyl)pyrrole-2,5-dione (CAS 1631-29-4), which has a molecular weight of 207.61 g/mol and a melting point of 115–120°C .

- Step 2: Bromination at the 3-position can be performed using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) to minimize side reactions.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95% by HPLC) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

Advanced Research Questions

Q. What strategies are effective in studying the compound’s interaction with kinase targets?

Methodological Answer:

- Kinase Inhibition Assays:

- Molecular Docking:

Q. How can structure-activity relationships (SAR) be analyzed for brominated pyrrole-dione derivatives?

Methodological Answer:

- SAR Workflow:

- Synthetic Modifications: Vary substituents at the 3-position (Br, Cl, CF) and the aryl group (4-Cl, 4-F, 3-Cl).

- Biological Testing: Compare IC values across kinase targets (e.g., PKC, MAPK).

- Computational Analysis: Perform QSAR modeling using descriptors like logP, polar surface area, and halogen bond propensity .

- Key Finding:

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.